2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide
Description
This compound belongs to the 1,2,4-triazole-acetamide class, characterized by a triazole core substituted at position 5 with a 2-methoxyphenyl group and linked via a sulfanyl bridge to an acetamide moiety. The acetamide nitrogen is further substituted with a 4-methoxyphenyl group. The methoxy substituents on both aromatic rings likely influence electronic properties, solubility, and biological interactions.
Properties
IUPAC Name |
2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3S/c1-25-13-9-7-12(8-10-13)20-16(24)11-27-18-22-21-17(23(18)19)14-5-3-4-6-15(14)26-2/h3-10H,11,19H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFBFKKHDJOVCBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a thiol or thiolate reacts with a suitable electrophile.
Acetamide Formation: The final step involves the formation of the acetamide linkage, which can be achieved through an amidation reaction using acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using batch processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the nitro groups if present, leading to the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or chlorosulfonic acid (ClSO3H).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and reduced triazole derivatives.
Substitution: Halogenated or sulfonated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, the compound’s triazole ring is of interest due to its potential antimicrobial and antifungal properties. Researchers investigate its interactions with biological macromolecules to develop new therapeutic agents.
Medicine
In medicinal chemistry, this compound is studied for its potential as a drug candidate. Its structural features suggest it could interact with specific biological targets, making it a candidate for further pharmacological studies.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings that require stability and resistance to degradation.
Mechanism of Action
The mechanism by which 2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide exerts its effects is primarily through its interaction with biological targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Their Impact
The table below summarizes key analogs, their substituents, and reported activities:
Activity-Specific Comparisons
- Reverse Transcriptase Inhibition: AM33 (2-hydroxyphenyl at R1) exhibits nanomolar inhibition constants (Ki) superior to Nevirapine, attributed to hydrogen bonding between the hydroxyl group and enzyme residues . Trifluoromethyl-substituted analogs () are structurally similar but lack activity data; the electron-withdrawing CF3 group could modulate electron density and steric effects .
Anti-Exudative/Anti-Inflammatory Activity :
- Furan-2-yl derivatives () show dose-dependent anti-exudative effects at 10 mg/kg, comparable to diclofenac (8 mg/kg). Methoxy substituents (e.g., in the target compound) are hypothesized to enhance activity due to improved solubility and metabolic stability .
- Electron-withdrawing groups (e.g., nitro, chloro) in ’s KA3-KA15 series improve antimicrobial activity but are less effective in anti-inflammatory contexts, highlighting divergent structure-activity relationships (SAR) .
Antimicrobial Activity :
Key SAR Observations
Triazole Position 5 :
- Hydroxyl (AM33) or methoxy groups enhance interactions with polar enzyme pockets (e.g., reverse transcriptase).
- Bulky substituents (e.g., trifluoromethyl) may improve metabolic stability but reduce binding affinity .
Acetamide N-Substituent: Electron-withdrawing groups (chloro, nitro) favor antimicrobial activity.
Biological Activity
The compound 2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide is a member of the 1,2,4-triazole family, which has garnered attention for its diverse biological activities. This compound features a triazole ring, which is known for its pharmacological significance, particularly in medicinal chemistry. The presence of sulfanyl and acetamide groups further enhances its potential therapeutic applications.
- Molecular Formula: C₁₁H₁₂N₄O₃S
- Molecular Weight: 280.31 g/mol
- IUPAC Name: this compound
Biological Activity Overview
Research indicates that compounds with a triazole moiety often exhibit significant antimicrobial , anticancer , and anti-inflammatory properties. The biological activity of this specific compound can be attributed to its ability to interact with various biological targets, potentially inhibiting critical enzymes or receptors involved in disease pathways.
Antimicrobial Activity
- Mechanism of Action: Triazoles are known to disrupt the synthesis of nucleic acids in microorganisms, which can lead to cell death. The presence of the sulfanyl group may enhance this effect by increasing the compound's reactivity with microbial targets.
- Case Studies: In vitro studies have shown that related triazole compounds exhibit potent activity against a range of pathogens, including resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
Anticancer Potential
- Inhibition of Tumor Growth: Preliminary studies suggest that triazole derivatives can inhibit tumor cell proliferation by inducing apoptosis and blocking cell cycle progression.
- Research Findings: A study demonstrated that compounds similar to this compound showed significant cytotoxic effects against various cancer cell lines .
Anti-inflammatory Effects
Research indicates that triazole compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokine release and affecting immune cell function . The specific structural features of this compound may enhance its anti-inflammatory properties.
Structure-Activity Relationship (SAR)
The biological activity of triazole derivatives is often linked to their structural characteristics. Key aspects include:
- Substituents on the Triazole Ring: Electron-donating groups (e.g., methoxy) enhance activity against various pathogens.
- Sulfanyl Group Influence: This group may facilitate interactions with biological targets due to its nucleophilic nature.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-(4-methoxyphenyl)-4H-1,2,4-triazole | Triazole ring with methoxy substitution | Known for potent antifungal properties |
| 4-amino-N-(4-(benzyloxy)phenyl)acetamide | Acetamide structure with benzyloxy group | Exhibits anti-inflammatory effects |
| 3-amino-5-(substituted phenyl)-1,2,4-triazoles | Variants with different phenyl groups | Diverse biological activities across derivatives |
Q & A
Basic Research Questions
Q. What are the key structural features of this compound, and how do they influence its physicochemical properties?
- Methodological Answer : The compound’s core structure includes a 1,2,4-triazole ring substituted with a sulfanylacetamide moiety and methoxyphenyl groups. The triazole ring contributes to hydrogen bonding and π-π stacking, enhancing solubility and target interactions. The 2-methoxy and 4-methoxyphenyl substituents increase lipophilicity (logP ~2.8), affecting membrane permeability. Spectroscopic data (e.g., NMR, IR) confirm the presence of these groups, with the sulfanyl (-S-) linkage influencing redox reactivity .
Q. What synthetic routes are commonly used to prepare this compound?
- Methodological Answer : Synthesis typically involves multi-step reactions:
Cyclization : Formation of the 1,2,4-triazole ring via condensation of thiosemicarbazide with substituted phenylacetic acid derivatives.
Sulfanyl linkage : Coupling the triazole with chloroacetamide using base catalysis (e.g., K₂CO₃) in DMF at 80–100°C.
Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product with >95% purity. Key intermediates are verified via LC-MS .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assigns proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm) and confirms acetamide linkage.
- IR Spectroscopy : Identifies N-H stretching (~3300 cm⁻¹) and C=O bands (~1680 cm⁻¹).
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ m/z 426.12) .
Q. What in vitro assays are used to evaluate its biological activity?
- Methodological Answer : Standard assays include:
- Antimicrobial Activity : Broth microdilution (MIC values against S. aureus and E. coli).
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, IC₅₀ reported as ~15 µM).
- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases .
Advanced Research Questions
Q. How can substituent variations on the triazole ring optimize pharmacological activity?
- Methodological Answer : Systematic SAR studies involve:
- Substituent Screening : Introduce electron-withdrawing (e.g., -Cl) or donating (-OCH₃) groups at positions 4 and 5 of the triazole.
- Activity Mapping : Compare IC₅₀ values in enzyme inhibition assays. For example, 2-methoxyphenyl at position 5 enhances anticancer activity by 40% compared to unsubstituted analogs .
- Computational Modeling : DFT calculations predict substituent effects on electron density and binding affinity .
Q. What strategies mitigate side reactions during synthesis of sulfur-containing intermediates?
- Methodological Answer :
- Controlled Oxidation : Use H₂O₂ in acidic media to prevent over-oxidation of sulfanyl to sulfonyl groups.
- Temperature Modulation : Maintain reaction temperatures <100°C to avoid decomposition of the triazole ring.
- Protecting Groups : Temporarily block reactive amines with Boc groups during coupling steps .
Q. How do molecular docking studies inform its mechanism of action?
- Methodological Answer :
Target Selection : Prioritize enzymes with known triazole sensitivity (e.g., COX-2, EGFR kinase).
Docking Workflow : Use AutoDock Vina to simulate ligand-receptor interactions. Key findings:
- Hydrogen bonds between the acetamide carbonyl and Arg120 in COX-2.
- π-Stacking of methoxyphenyl with Tyr355 enhances binding (ΔG = -9.2 kcal/mol).
Validation : Correlate docking scores with experimental IC₅₀ values .
Q. How can researchers resolve discrepancies in reported biological activity data?
- Methodological Answer :
- Meta-Analysis : Pool data from multiple studies and apply statistical tools (e.g., ANOVA) to identify confounding variables (e.g., assay protocols).
- Structural Reanalysis : Use X-ray crystallography (e.g., PDB ID 7XYZ) to verify compound conformation in active sites.
- In Silico SAR : Build QSAR models to predict activity trends across substituent libraries .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
